molecular formula C14H18O B1604264 Cyclopentyl 2,3-dimethylphenyl ketone CAS No. 898791-48-5

Cyclopentyl 2,3-dimethylphenyl ketone

Cat. No. B1604264
M. Wt: 202.29 g/mol
InChI Key: OHYIDTHZDTYFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 2,3-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It has a molecular weight of 202.3 .


Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2,3-dimethylphenyl ketone is represented by the formula C14H18O . The InChI code for this compound is 1S/C14H18O/c1-10-7-8-11 (2)13 (9-10)14 (15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 .

Scientific Research Applications

Synthesis and Catalysis

  • Cyclopentyl 2,3-dimethylphenyl ketone, as a representative ketone compound, can be involved in the synthesis of dimethyl acetals through reactions with methanol using solid acid catalysts. This synthesis showcases the influence of catalysts' textural properties and molecular size of reactants on acetalization ability (Thomas, Prathapan, & Sugunan, 2005).
  • The compound can participate in catalytic reactions involving aromatic carbon-hydrogen bonds and olefins, assisted by ruthenium complexes. This process demonstrates the importance of coordination of ketone oxygen atoms to ruthenium and the intervention of cyclometallation intermediates (Kakiuchi et al., 1995).

Photoreactions and Polymerization

  • In green chemistry strategies, the ketone can be used in crystal-to-crystal photoreactions. This application is significant in stereospecific photodecarbonylation of crystalline ketones, particularly for creating compounds with adjacent quaternary centers (Mortko & Garcia‐Garibay, 2005).
  • The compound can be involved in cyclocopolymerization processes, where it reacts with other chemicals like 1,5-hexadiene and CO to produce soluble cyclocopolymers. This highlights its potential in creating polymers with specific structural features (Borkowsky & Waymouth, 1996).

Organic Synthesis and Chiral Catalysis

  • In organic synthesis, cyclopentyl 2,3-dimethylphenyl ketone could be used in the enantioselective synthesis of other complex organic compounds. For instance, it might be involved in reactions for the synthesis of β-acetamido ketones, highlighting its utility in synthesizing stereochemically complex molecules (Zare et al., 2012).
  • It could also be used in chiral organopalladium-amine complex synthesis, demonstrating its potential in asymmetric catalysis and the synthesis of enantiomerically pure compounds (Li et al., 2003).

properties

IUPAC Name

cyclopentyl-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-6-5-9-13(11(10)2)14(15)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYIDTHZDTYFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642564
Record name Cyclopentyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2,3-dimethylphenyl ketone

CAS RN

898791-48-5
Record name Cyclopentyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl 2,3-dimethylphenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopentyl 2,3-dimethylphenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclopentyl 2,3-dimethylphenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclopentyl 2,3-dimethylphenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclopentyl 2,3-dimethylphenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclopentyl 2,3-dimethylphenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.